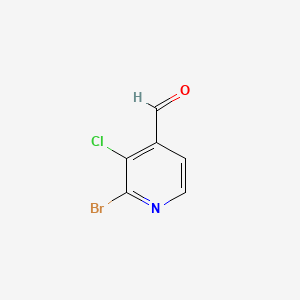

2-Bromo-3-chloropyridine-4-carboxaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Bromo-3-chloropyridine-4-carboxaldehyde” is a chemical compound with the empirical formula C6H3BrClNO . It is also known as "2-Bromo-4-chloronicotinaldehyde" . The molecular weight of this compound is 220.45 .

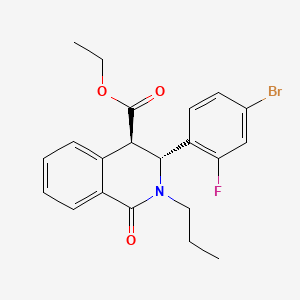

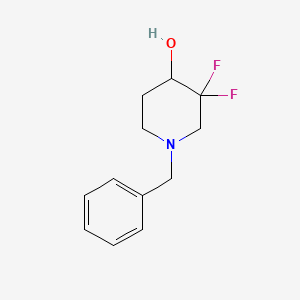

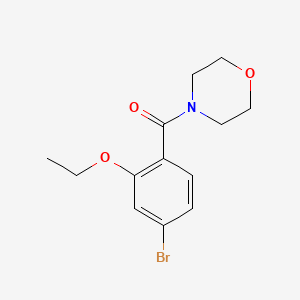

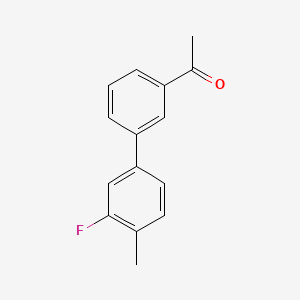

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-chloropyridine-4-carboxaldehyde” consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group . The SMILES string representation of this compound isClc1ccnc(Br)c1C=O . Physical And Chemical Properties Analysis

“2-Bromo-3-chloropyridine-4-carboxaldehyde” is a solid compound with a melting point range of 83-87 °C . .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

The compound 2-Bromo-3-chloropyridine-4-carboxaldehyde plays a crucial role in the synthesis and functionalization of various chemical structures. It is used to convert pyridines into carboxylic acids through regioexhaustive functionalization processes. For instance, chloro-, bromo-, and iodo(trifluoromethyl)pyridines were converted into carboxylic acids, highlighting the compound's utility in creating diverse molecular structures (Cottet et al., 2004).

Advancements in Heterocyclic Chemistry

2-Bromo-3-chloropyridine-4-carboxaldehyde is instrumental in the advancement of heterocyclic chemistry. It is involved in synthesizing thieno[2,3-c]pyridines, which are significant due to their various industrial and pharmaceutical applications. The compound aids in creating bromo- or chloro-thieno[2,3-c]pyridine carboxylates, which are precursors for further chemical modifications and drug development (Zhu et al., 2008).

Catalysis and Organic Synthesis

The compound is also vital in catalysis and organic synthesis. It serves as a precursor in the synthesis of hydrodipyrrin precursors, leading to chlorin and bacteriochlorin building blocks. These building blocks are essential for constructing complex molecular structures used in various scientific applications, including photodynamic therapy and the development of photosensitizers (Krayer et al., 2009).

Chemical Reactions and Crystallography

2-Bromo-3-chloropyridine-4-carboxaldehyde is used in chemical reactions to create novel compounds with unique structures and properties. For example, it is involved in the synthesis of Schiff bases and their perchlorate, which have been characterized and analyzed for their molecular structures using techniques like X-ray crystallography (Tan et al., 2008).

Safety and Hazards

Propiedades

IUPAC Name |

2-bromo-3-chloropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJKUAHAPVJFEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chloropyridine-4-carboxaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(2'-oxospiro[cyclopentane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572197.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate oxalate](/img/structure/B572202.png)